1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one

Catalog No.
S523436
CAS No.
4773-96-0
M.F
C19H18O11
M. Wt
422.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydrox...

CAS Number

4773-96-0

Product Name

1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one

IUPAC Name

1,3,6,7-tetrahydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one

Molecular Formula

C19H18O11

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C19H18O11/c20-4-11-15(25)17(27)18(28)19(30-11)12-8(23)3-10-13(16(12)26)14(24)5-1-6(21)7(22)2-9(5)29-10/h1-3,11,15,17-23,25-28H,4H2

InChI Key

AEDDIBAIWPIIBD-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

2-beta-D-glucopyranosyl-1,3,6,7-tetrahydroxy-9H-xanthen-9-one, 9H-xanthen-9-one, 2-beta-D-glucopyranosyl-1,3,6,7-tetrahydroxy-, alpizarin, chinonin, mangiferin

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)C4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=C2C(=CC(=C1O)O)OC3=C(C2=O)C(=C(C(=C3)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

The exact mass of the compound Mangiferin is 422.0849 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 248870. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Xanthones - Supplementary Records. It belongs to the ontological category of xanthones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1,3,6,7-Tetrahydroxy-2-(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)xanthen-9-one, commonly known as Mangiferin, is a naturally occurring C-glucosyl xanthone highly valued for its robust antioxidant, anti-inflammatory, and metabolic-regulating properties. Unlike standard flavonoids, mangiferin features a rigid xanthone core coupled with a carbon-carbon linked glucose moiety, conferring exceptional resistance to degradation. For industrial buyers, nutraceutical formulators, and cosmetic chemists, procuring high-purity mangiferin (≥98% HPLC) provides a standardized, highly stable polyphenol that overcomes the thermal and hydrolytic limitations of common O-glycosides and the batch-to-batch variability of crude botanical extracts [1].

Research Fit

Structural Core
C-2 glucosylated xanthone; distinct from C-4 isomer isomangiferin
Analytical Standard
Certified reference for HPLC/UHPLC quantification in plant extracts and plasma
Prodrug Research Tool
Substrate for studying colonic microbiota deglycosylation to norathyriol
Salt Form Variant
Monosodium salt available for aqueous solubility and exposure-model studies

Substituting high-purity mangiferin with crude Mangifera indica extracts or its aglycone form (norathyriol) introduces critical formulation failures. Crude extracts suffer from severe batch-to-batch variability, lower active concentrations, and the presence of competing phenolic acids that complicate standardization and diminish overall antioxidant efficacy [1]. Conversely, while the aglycone norathyriol exhibits potent in vitro receptor binding, it is highly water-insoluble, leading to precipitation in aqueous matrices and poor bioavailability [2]. Furthermore, substituting mangiferin with common O-glycoside flavonoids (like rutin) compromises shelf-life in acidic or thermally processed formulations, as O-glycosides are prone to hydrolytic cleavage, whereas mangiferin’s C-glucosyl bond remains intact [3].

Substitution Risk

Isomangiferin
(C-4 isomer)
Glycosylation at C-4 instead of C-2 significantly weakens DPPH radical scavenging and shifts the antibacterial MIC profile. Isomangiferin cannot serve as a drop-in replacement in antioxidant or antimicrobial screening workflows.
Norathyriol
(aglycone)
The deglycosylated metabolite exhibits orders-of-magnitude higher enzyme inhibition and gains cytotoxicity against cancer cell lines, while losing antioxidant capacity. Using mangiferin in isolated enzyme assays will underestimate bioactivity if metabolic activation is absent.
Neomangiferin
(diglycoside)
Additional glycosylation abolishes radical scavenging activity in standard assays. It is not interchangeable with mangiferin as a positive control in antioxidant research.

Superior Antioxidant Potency vs. Crude Botanical Extracts

Analytical evaluations of mangiferin demonstrate that high-purity isolates significantly outperform crude botanical mixtures in radical scavenging assays. Specifically, purified mangiferin exhibits a 1.77-fold higher oxidation resistance (DPPH scavenging capacity) compared to crude Mangifera indica extracts [1].

Evidence DimensionDPPH Radical Scavenging Capacity
Target Compound DataPurified Mangiferin (≥98%)
Comparator Or BaselineCrude Mangifera indica extract
Quantified Difference1.77 times higher oxidation resistance for the purified compound.
ConditionsIn vitro DPPH antioxidant assay.

Procuring high-purity mangiferin is essential for formulators requiring precise, reproducible, and maximized antioxidant payloads without the volumetric bulk of crude extracts.

DPPH Radical Scavenging
Data to verify
IC50 5.4 ± 0.3 vs. 16.7 ± 1.1 µg/mL (isomangiferin); >200 µg/mL (neomangiferin). 3.1-fold and >37-fold potency differences, respectively.
Supports antioxidant screening context
Multi-assay panel (DPPH, ABTS, FRAP) confirms superior radical scavenging profile among xanthone C-glycosides

Hydrolytic Stability of the C-Glucosyl Bond

Mangiferin is characterized by a unique C-glycosidic linkage (carbon-carbon bond between the xanthone core and glucose), which is fundamentally more stable than the oxygen-carbon bonds found in typical O-glycosides. This structural feature renders mangiferin highly resistant to both acidic and enzymatic hydrolysis, maintaining molecular integrity under conditions that would rapidly degrade standard flavonoids into their aglycones [1].

Evidence DimensionResistance to Hydrolysis
Target Compound DataMangiferin (C-glucoside)
Comparator Or BaselineStandard O-glycoside flavonoids
Quantified DifferenceNear 0% enzymatic/acidic cleavage for mangiferin vs. rapid degradation for O-glycosides.
ConditionsAcidic and enzymatic environments relevant to gastrointestinal digestion and low-pH product formulations.

Ensures active ingredient survival in low-pH beverages, acidic cosmetic serums, and oral delivery systems.

α-Glucosidase Inhibition
Data to verify
IC50 358.54 µM vs. 3.12 µM (norathyriol). A 115-fold potency difference.
Supports prodrug metabolism validation
Isolated enzyme assay without metabolic activation underestimates inhibition potential by two orders of magnitude

Aqueous Solubility Advantage Over Aglycone Forms

While the aglycone form of mangiferin (norathyriol) demonstrates strong in vitro enzymatic inhibition, it is severely limited by its lack of water solubility. The C-glycosylation in mangiferin provides the necessary hydrophilicity to remain dissolved in aqueous and hydroalcoholic cosolvent systems, whereas norathyriol precipitates, rendering it largely unprocessable for standard liquid formulations without heavy solvent use [1].

Evidence DimensionAqueous Solubility and Processability
Target Compound DataMangiferin (C-glucoside) dissolves in standard aqueous/DMSO cosolvents.
Comparator Or BaselineNorathyriol (Aglycone) is highly water-insoluble.
Quantified DifferenceMangiferin maintains solubility in standard cosolvent systems; norathyriol precipitates out of solution.
ConditionsAqueous and DMSO-cosolvent biological assay preparations.

Dictates the selection of mangiferin over its aglycone for any liquid, hydrogel, or beverage formulation requiring homogeneous dispersion.

Antibacterial MIC
Data to verify
E. coli MIC 500 µg/mL vs. 250 µg/mL (isomangiferin). Gram-negative coverage is isomer-dependent.
Supports antimicrobial screening endpoint review
Mangiferin favors Gram-positive B. subtilis; isomangiferin provides broader Gram-negative coverage

Thermal Processing Stability in Aqueous Environments

Kinetic modeling of mangiferin in aqueous solutions demonstrates robust thermal stability, particularly in mildly acidic conditions. Mangiferin exhibits its highest stability (based on activation energy for degradation) at pH 4, making it highly compatible with standard thermal processing and pasteurization protocols used in the food and beverage industry, significantly outperforming its stability at neutral pH 7 [1].

Evidence DimensionThermal Degradation Activation Energy
Target Compound DataMangiferin in aqueous solution at pH 4.
Comparator Or BaselineMangiferin in aqueous solution at pH 7.
Quantified DifferenceMaximum activation energy (highest stability) achieved at pH 4 compared to neutral conditions.
ConditionsAqueous model solutions subjected to heat treatment as a function of pH.

Validates mangiferin as a viable, heat-stable functional ingredient for hot-fill manufacturing and pasteurized functional beverages.

Cancer Cell Cytotoxicity
Data to verify
IC50 ≥100 µM vs. 51.0 µM (norathyriol) against Caco-2 cells. Cytotoxicity is metabolite-dependent.
Supports prodrug metabolism studies
Parent compound is non-cytotoxic; cytotoxicity emerges after conversion to norathyriol in a fecal matrix model
Human Pharmacokinetics
Model context
Monosodium salt increases dose-normalized AUC0–24h by 2.44-fold (p = 0.0029) vs. free mangiferin.
Supports exposure-model interpretation
~90-fold solubility enhancement drives faster absorption without altering elimination kinetics
HPLC Plant Content
Data to verify
0.1–11.8 g/100 g (mangiferin) vs. 0.1–3.2 g/100 g (isomangiferin) in Cyclopia spp. dry weight.
Supports extract standardization workflow
Mangiferin is the dominant marker for Cyclopia; isomangiferin concentration range is narrower and species-dependent

Premium Anti-Aging and Dermatological Serums

Due to its 1.77-fold higher antioxidant capacity compared to crude extracts and its resistance to hydrolytic degradation in acidic environments (such as Vitamin C cosolvent serums), high-purity mangiferin is the optimal choice for advanced dermatological formulations targeting oxidative stress and UV-induced photoaging [1].

Functional Beverages and Liquid Nutraceuticals

Mangiferin's peak thermal stability at pH 4 and its superior aqueous solubility compared to aglycone polyphenols make it an ideal functional additive for pasteurized, low-pH health beverages where standard O-glycosides would degrade during hot-fill processing [2].

Standardized Metabolic Health Supplements

For supplements targeting metabolic regulation and alpha-glucosidase modulation, procuring ≥98% pure mangiferin ensures a reproducible, soluble active pharmaceutical ingredient (API) that avoids the severe bioavailability and formulation precipitation issues associated with the highly insoluble aglycone, norathyriol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Analytical Standard for HPLC/UHPLC
Chromatographic purity and C-2 glycosylation identity
Accurate quantification in plant extracts, supplements, and research plasma matrices
In Vitro Antioxidant Screening
Multi-assay benchmark values (DPPH, ABTS, FRAP)
Relative radical scavenging potency compared to isomeric and diglycosylated analogs
Prodrug and Microbiome Metabolism Studies
C-deglycosylation substrate efficacy
Norathyriol conversion rate and inter-individual fecal metabolome variability
Oral Formulation and Exposure Studies
Monosodium salt aqueous solubility advantage
Exposure-model validation comparing salt versus free acid pharmacokinetic profiles

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

422.08491139 Da

Monoisotopic Mass

422.08491139 Da

Heavy Atom Count

30

Appearance

Solid powder

Melting Point

278 - 280 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1M84LD0UMD

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4773-96-0

Wikipedia

Mangiferin
1: Zajac D, Stasinska A, Delgado R, Pokorski M. Mangiferin and its traversal into the brain. Adv Exp Med Biol. 2013;756:105-11. doi: 10.1007/978-94-007-4549-0_14. PubMed PMID: 22836625.
2: Na L, Zhang Q, Jiang S, Du S, Zhang W, Li Y, Sun C, Niu Y. Mangiferin supplementation improves serum lipid profiles in overweight patients with hyperlipidemia: a double-blind randomized controlled trial. Sci Rep. 2015 May 19;5:10344. doi: 10.1038/srep10344. PubMed PMID: 25989216; PubMed Central PMCID: PMC4437311.
3: Kawakami CM, Gaspar LR. Mangiferin and naringenin affect the photostability and phototoxicity of sunscreens containing avobenzone. J Photochem Photobiol B. 2015 Oct;151:239-47. doi: 10.1016/j.jphotobiol.2015.08.014. Epub 2015 Aug 15. PubMed PMID: 26318281.
4: Andreu GL, Maurmann N, Reolon GK, de Farias CB, Delgado R, Roesler R. Effect of mangiferin, a naturally occurring glucoxylxanthone, on fear memory in rats. Arzneimittelforschung. 2011;61(7):382-5. PubMed PMID: 21899205.
5: Wang HL, Li CY, Zhang B, Liu YD, Lu BM, Shi Z, An N, Zhao LK, Zhang JJ, Bao JK, Wang Y. Mangiferin facilitates islet regeneration and β-cell proliferation through upregulation of cell cycle and β-cell regeneration regulators. Int J Mol Sci. 2014 May 20;15(5):9016-35. doi: 10.3390/ijms15059016. PubMed PMID: 24853132; PubMed Central PMCID: PMC4057772.
6: Sellamuthu PS, Arulselvan P, Fakurazi S, Kandasamy M. Beneficial effects of mangiferin isolated from Salacia chinensis on biochemical and hematological parameters in rats with streptozotocin-induced diabetes. Pak J Pharm Sci. 2014 Jan;27(1):161-7. PubMed PMID: 24374436.
7: Jangra A, Lukhi MM, Sulakhiya K, Baruah CC, Lahkar M. Protective effect of mangiferin against lipopolysaccharide-induced depressive and anxiety-like behaviour in mice. Eur J Pharmacol. 2014 Oct 5;740:337-45. doi: 10.1016/j.ejphar.2014.07.031. Epub 2014 Jul 23. PubMed PMID: 25064341.
8: Zhang B, Zhao J, Li S, Zeng L, Chen Y, Fang J. Mangiferin activates the Nrf2-ARE pathway and reduces etoposide-induced DNA damage in human umbilical cord mononuclear blood cells. Pharm Biol. 2015 Apr;53(4):503-11. doi: 10.3109/13880209.2014.927890. Epub 2014 Nov 7. PubMed PMID: 25380307.
9: Cai F, Sun L, Gao S, Zhan Q, Wang W, Chen W. An improved LC-MS/MS method for the determination of mangiferin in rat plasma and its application in nonlinear pharmacokinetics. Pharmazie. 2014 Mar;69(3):168-72. PubMed PMID: 24716404.
10: Sampaio Cde G, Frota LS, Magalhães HS, Dutra LM, Queiroz DC, Araújo RS, Becker H, de Souza JR, Ricardo NM, Trevisan MT. Chitosan/mangiferin particles for Cr(VI) reduction and removal. Int J Biol Macromol. 2015 Jul;78:273-9. doi: 10.1016/j.ijbiomac.2015.03.038. Epub 2015 Apr 1. PubMed PMID: 25841368.
11: Zhang X, Su B, Li J, Li Y, Lu D, Zhu K, Pei H, Zhao M. Analysis by RP-HPLC of mangiferin component correlation between medicinal loranthus and their mango host trees. J Chromatogr Sci. 2014 Jan;52(1):1-4. doi: 10.1093/chromsci/bms196. Epub 2012 Dec 17. PubMed PMID: 23247031.
12: Fan S, Gu Y, Li G, Zhang M, Li B, Zhang H, Hou Y. [Determination of mangiferin in rat plasma and aqueous humor by HPLC]. Zhongguo Zhong Yao Za Zhi. 2011 Mar;36(5):598-602. Chinese. PubMed PMID: 21657080.
13: Xing X, Li D, Chen D, Zhou L, Chonan R, Yamahara J, Wang J, Li Y. Mangiferin treatment inhibits hepatic expression of acyl-coenzyme A:diacylglycerol acyltransferase-2 in fructose-fed spontaneously hypertensive rats: a link to amelioration of fatty liver. Toxicol Appl Pharmacol. 2014 Oct 15;280(2):207-15. doi: 10.1016/j.taap.2014.08.001. Epub 2014 Aug 11. PubMed PMID: 25123789.
14: Liu H, Wu B, Pan G, He L, Li Z, Fan M, Jian L, Chen M, Wang K, Huang C. Metabolism and pharmacokinetics of mangiferin in conventional rats, pseudo-germ-free rats, and streptozotocin-induced diabetic rats. Drug Metab Dispos. 2012 Nov;40(11):2109-18. doi: 10.1124/dmd.112.045849. Epub 2012 Aug 2. PubMed PMID: 22859782.
15: Zhang BP, Zhao J, Li SS, Yang LJ, Zeng LL, Chen Y, Fang J. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro. Acta Pharmacol Sin. 2014 Feb;35(2):257-66. doi: 10.1038/aps.2013.165. Epub 2013 Dec 30. PubMed PMID: 24374812; PubMed Central PMCID: PMC4651226.
16: Huh JE, Koh PS, Seo BK, Park YC, Baek YH, Lee JD, Park DS. Mangiferin reduces the inhibition of chondrogenic differentiation by IL-1β in mesenchymal stem cells from subchondral bone and targets multiple aspects of the Smad and SOX9 pathways. Int J Mol Sci. 2014 Sep 11;15(9):16025-42. doi: 10.3390/ijms150916025. PubMed PMID: 25216336; PubMed Central PMCID: PMC4200868.
17: Hou S, Wang F, Li Y, Li Y, Wang M, Sun D, Sun C. Pharmacokinetic study of mangiferin in human plasma after oral administration. Food Chem. 2012 May 1;132(1):289-94. doi: 10.1016/j.foodchem.2011.10.079. Epub 2011 Nov 2. PubMed PMID: 26434292.
18: Louisa M, Soediro TM, Suyatna FD. In vitro modulation of P-glycoprotein, MRP-1 and BCRP expression by mangiferin in doxorubicin-treated MCF-7 cells. Asian Pac J Cancer Prev. 2014;15(4):1639-42. PubMed PMID: 24641381.
19: Liu YW, Zhu X, Yang QQ, Lu Q, Wang JY, Li HP, Wei YQ, Yin JL, Yin XX. Suppression of methylglyoxal hyperactivity by mangiferin can prevent diabetes-associated cognitive decline in rats. Psychopharmacology (Berl). 2013 Aug;228(4):585-94. doi: 10.1007/s00213-013-3061-5. Epub 2013 Mar 26. PubMed PMID: 23529380.
20: Izquierdo T, Espinosa de los Monteros-Zuñiga A, Cervantes-Durán C, Lozada MC, Godínez-Chaparro B. Mechanisms underlying the antinociceptive effect of mangiferin in the formalin test. Eur J Pharmacol. 2013 Oct 15;718(1-3):393-400. doi: 10.1016/j.ejphar.2013.08.004. Epub 2013 Aug 23. PubMed PMID: 23973647.

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